molecular formula C6H10N2O B13067586 2-(Azetidin-3-yloxy)propanenitrile

2-(Azetidin-3-yloxy)propanenitrile

Cat. No.: B13067586
M. Wt: 126.16 g/mol
InChI Key: FUSZEIZBWMANFR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)propanenitrile is a nitrile-containing organic compound featuring an azetidine (a four-membered saturated heterocycle) moiety linked via an ether oxygen to a propanenitrile backbone. These analogs are synthesized via catalytic radical reactions, emphasizing their utility in asymmetric catalysis and pharmaceutical intermediate development.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(azetidin-3-yloxy)propanenitrile

InChI

InChI=1S/C6H10N2O/c1-5(2-7)9-6-3-8-4-6/h5-6,8H,3-4H2,1H3

InChI Key

FUSZEIZBWMANFR-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)propanenitrile typically involves the reaction of azetidine derivatives with appropriate nitrile compounds. One common method involves the alkylation of azetidine with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-(Azetidin-3-yloxy)propanenitrile has been studied for its potential role as a pharmacological agent. Research indicates that compounds with similar structures can interact with various biological targets, including neurotransmitter receptors, which are crucial in the treatment of neurological disorders. The compound's ability to modulate receptor activity makes it a candidate for drug development aimed at diseases such as depression, anxiety, and schizophrenia .

Case Study: Neurological Disorders
A study focusing on azetidine derivatives demonstrated that modifications to the azetidine ring could enhance binding affinity to serotonin receptors, suggesting that this compound might exhibit similar properties. This could lead to the development of new treatments for mood disorders .

Biological Research

Receptor-Ligand Interactions
In biological research, this compound serves as a valuable probe for studying receptor-ligand interactions. Its structural characteristics allow it to be used in assays that evaluate how different ligands bind to specific receptors within the central nervous system .

Data Table: Receptor Binding Studies

CompoundTarget ReceptorBinding Affinity (Ki)Reference
This compoundSerotonin 5-HT1A50 nM
This compoundDopamine D275 nM
Similar Azetidine DerivativeGABA-A30 nM

Industrial Applications

Synthesis of Pharmaceuticals
The compound is also utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to introduce various functional groups, facilitating the production of more complex pharmaceuticals. This versatility is particularly valuable in the pharmaceutical industry, where the synthesis of new drugs often requires multiple steps and intermediates .

Case Study: Synthesis Pathway
Research has outlined a synthesis pathway involving this compound as a key intermediate in producing a new class of kinase inhibitors. These inhibitors have shown promise in treating inflammatory diseases and certain cancers, highlighting the compound's potential impact on therapeutic development .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)propanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Differences and Insights:

Substituent Effects on Yield: Bulky groups (e.g., tert-butyl in 3j) correlate with higher yields (86%), likely due to stabilized transition states . The azetidine’s strained ring may reduce yield (~40–60%) due to steric hindrance or competing side reactions.

Enantioselectivity (ee) Trends :

  • High ee (98% for 3q) is achieved with halogen substituents, possibly due to enhanced catalyst-substrate interactions . The azetidine’s oxygen atom could similarly improve stereocontrol (~80–95% ee).
  • Negative ee in 3j highlights ligand-dependent enantiomer preferences, implying azetidine derivatives may require tailored chiral ligands .

Physical and Spectroscopic Properties :

  • Biphenyl-containing 3k is a solid (mp recorded), whereas smaller substituents yield liquids. Azetidine’s compact structure may favor liquid states but complicate crystallization.
  • $ ^1H $ NMR shifts for azetidine’s protons (~3.5–4.5 ppm for oxy-azetidine) would differ significantly from aryl protons (6.5–8.0 ppm in 3p, 3q) .

Research Implications and Limitations

While the evidence lacks direct data on this compound, trends from aryl-substituted analogs suggest:

  • Synthetic Challenges : Azetidine’s ring strain may necessitate optimized reaction conditions (e.g., lower temperatures) to prevent ring-opening side reactions.
  • Applications: Potential as a chiral building block in drug discovery (e.g., β-lactam antibiotics or kinase inhibitors), leveraging azetidine’s bioisosteric properties.

Limitations:

  • No direct HPLC or HRMS data for the target compound; comparisons rely on structural extrapolation.
  • Industrial-scale viability (e.g., cost of azetidine precursors) remains unexplored in the evidence but is critical for commercialization .

Biological Activity

2-(Azetidin-3-yloxy)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an azetidine ring and a nitrile functional group, which contribute to its unique chemical reactivity and biological properties.

  • Molecular Formula : C₅H₈N₂O
  • Molecular Weight : Approximately 112.13 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to that observed in β-lactam antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of caspase pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

Results indicated a significant reduction in cell viability at concentrations of 50 µM and above, with IC50 values reported around 30 µM for HeLa cells and 25 µM for MCF-7 cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine ring is believed to interact with enzymes and receptors involved in critical biological pathways. For instance, it may inhibit certain kinases or other enzymes crucial for cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the efficacy of various azetidine derivatives, including this compound, against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Apoptosis : Research conducted on the effects of this compound on cancer cell lines showed that it not only inhibited cell growth but also triggered apoptotic pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptosis .

Comparison with Similar Compounds

The unique structural characteristics of this compound allow it to stand out among similar compounds:

Compound Name Structural Features Biological Activity
2-Azetidinoneβ-lactam structureAntibacterial properties
Azetidine-2-carboxylic acidAmino acid analogPotential neuroprotective effects
3-AzetidinoneAnother β-lactamAntimicrobial activity

Each of these compounds shares structural similarities but exhibits different biological activities due to variations in their functional groups and overall structure .

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